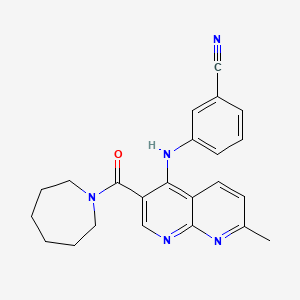

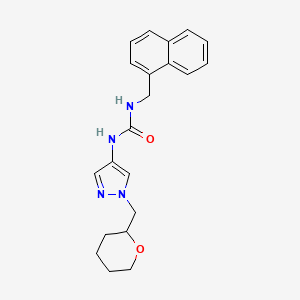

3-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzonitrile is a chemical compound with potential applications in scientific research. This compound is also known as AMN-107 or nilotinib, and it was first synthesized in 1998 by Novartis Pharma AG. Nilotinib is a tyrosine kinase inhibitor that targets the BCR-ABL protein, which is commonly found in leukemia cells.

Applications De Recherche Scientifique

Reactions and Synthesis Techniques

- The research into naphthalen-2-ol Mannich bases and their reactions with β-aminoacrylonitriles and methyl 3-morpholinoacrylate highlights advanced synthetic routes to create complex heterocyclic compounds. These methods offer a pathway to synthesize derivatives that could potentially include structures similar to "3-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzonitrile" by providing insights into [4+2] cycloaddition reactions and the formation of diverse cycloaddition products (Lukashenko et al., 2020).

Novel Syntheses and Mechanistic Insights

- The synthesis of naphtho-fused azepines and benzazonine through the tert-amino effect reveals innovative strategies for constructing complex aza-ring systems. This research may inform methodologies for synthesizing compounds with structural similarities to the target molecule, emphasizing the versatility of azepine frameworks in drug design (Földi et al., 2010).

Catalytic Processes and Material Science Applications

- The development of size-selective Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites presents an intriguing application in catalysis. This research underlines the potential of using metal-organic frameworks for selective synthesis processes, which could be applicable in producing structurally specific compounds like "3-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzonitrile" (Horike et al., 2008).

Heterocyclic Chemistry and Potential Pharmaceutical Applications

- Investigations into the homologous tert-amino effect for the synthesis of fused 2-benzazepine derivatives highlight the synthetic versatility and potential pharmaceutical applications of compounds within this chemical space. This research could inform approaches to design and synthesize analogs with enhanced pharmacological properties (Gorulya et al., 2011).

Photopolymerization and Material Applications

- The design and synthesis of acrylated naphthalimide one-component visible light initiators showcase the material science applications of naphthalene derivatives. This work could inspire the development of novel materials or coatings with specific light absorption properties, potentially relevant to the structural motifs seen in "3-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzonitrile" (Yang et al., 2018).

Propriétés

IUPAC Name |

3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O/c1-16-9-10-19-21(27-18-8-6-7-17(13-18)14-24)20(15-25-22(19)26-16)23(29)28-11-4-2-3-5-12-28/h6-10,13,15H,2-5,11-12H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXNGOGQKRAFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C#N)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2568014.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide](/img/structure/B2568025.png)

![ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2568027.png)

![4-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2568032.png)

![N-[2-[[Cyclopropyl-(5-methyl-1H-imidazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2568034.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2568035.png)

![[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate](/img/structure/B2568037.png)